molecular formula C26H47NNaO8S B1343284 Taurocholic acid sodium salt hydrate CAS No. 312693-83-7

Taurocholic acid sodium salt hydrate

Cat. No.: B1343284
CAS No.: 312693-83-7
M. Wt: 556.7 g/mol
InChI Key: IXLYDXMGHAHJOV-NEMAEHQESA-N
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Description

Taurocholic acid sodium salt hydrate is a bile acid derivative that plays a crucial role in the digestion and absorption of fats. It is synthesized from cholic acid and taurine, and its sodium salt form is commonly used in various scientific and industrial applications due to its detergent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Taurocholic acid sodium salt hydrate is synthesized from cholic acid through a series of chemical reactions. The process involves the conjugation of cholic acid with taurine, followed by the addition of sodium ions to form the sodium salt. The reaction conditions typically include the use of solvents like water or ethanol and may require catalysts to facilitate the conjugation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Taurocholic acid sodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various bile acid derivatives, which have different physiological and biochemical properties. These derivatives are often used in further research and industrial applications .

Scientific Research Applications

Taurocholic acid sodium salt hydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Sodium glycocholate hydrate
  • Sodium taurodeoxycholate hydrate
  • Sodium glycochenodeoxycholate
  • Sodium taurochenodeoxycholate

Uniqueness

Taurocholic acid sodium salt hydrate is unique due to its specific detergent properties and its ability to solubilize fats effectively. Compared to similar compounds, it has distinct physiological roles and biochemical interactions, making it valuable in both research and industrial applications .

Properties

CAS No.

312693-83-7

Molecular Formula

C26H47NNaO8S

Molecular Weight

556.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate

InChI

InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1

InChI Key

IXLYDXMGHAHJOV-NEMAEHQESA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na]

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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